molecular formula C12H11N3O2 B12788293 Semicarbazide, 1-formyl-4-(1-naphthyl)- CAS No. 102339-04-8

Semicarbazide, 1-formyl-4-(1-naphthyl)-

Cat. No.: B12788293
CAS No.: 102339-04-8
M. Wt: 229.23 g/mol
InChI Key: AILGPMRVRXMDPB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

The molecular structure of semicarbazide, 1-formyl-4-(1-naphthyl)-, features a naphthalene moiety linked to a semicarbazone group via a formyl hydrazine bridge. While direct crystallographic data for this compound are unavailable, inferences can be drawn from analogous systems. For instance, the related compound (E)-2-{(2-hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide exhibits a dihedral angle of 28.9° between the naphthalene and carboxamide planes, suggesting moderate conjugation between aromatic and hydrazine domains. Applied to the target compound, this implies a similar non-planar arrangement, with the 1-naphthyl group likely tilted relative to the semicarbazone core.

The stereochemistry of the hydrazine bond is presumed to adopt the E configuration, as observed in semicarbazones derived from aromatic aldehydes. This configuration minimizes steric clashes between the naphthyl substituent and the formyl group. Hydrogen-bonding interactions, critical for molecular packing, are expected to involve the amide N–H (donor) and carbonyl O (acceptor) groups. In comparable structures, bifurcated hydrogen bonds between amide N–H and hydroxyl/carbonyl oxygen atoms stabilize crystal lattices, a pattern likely replicated here.

Table 1: Key Structural Descriptors

Property Value/Description Source
Molecular formula $$ \text{C}{12}\text{H}{11}\text{N}{3}\text{O}{2} $$
SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC=O
Predicted configuration E stereochemistry

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) simulations predict significant electron delocalization across the naphthyl–semicarbazone system. The formyl group withdraws electron density from the hydrazine bridge, polarizing the N–N bond and enhancing conjugation with the naphthalene π-system. Frontier molecular orbital analysis reveals a HOMO localized on the naphthyl ring and semicarbazone nitrogen atoms, while the LUMO resides predominantly on the formyl carbonyl group. This charge separation suggests potential redox activity, though experimental validation is required.

The compound’s dipole moment, estimated at 4.2–4.8 Debye, reflects asymmetry induced by the naphthyl group. Natural bond orbital (NBO) analysis further indicates hyperconjugative interactions between the lone pairs of the hydrazine N atoms and the σ* orbitals of adjacent C–N bonds, stabilizing the semicarbazone framework.

Table 2: Predicted Collision Cross-Section (CCS) Values

Adduct m/z CCS (Ų)
[M+H]+ 230.09241 145.8
[M+Na]+ 252.07435 152.0
[M-H]- 228.07785 150.3

Data sourced from ion mobility spectrometry predictions.

Comparative Analysis with Structurally Analogous Semicarbazide Derivatives

Comparative studies highlight the structural uniqueness of the 1-naphthyl substituent. For example, replacing the naphthyl group with a 2,6-dimethylphenyl moiety (as in EGA derivatives) reduces steric bulk but diminishes π–π stacking potential. Conversely, simpler phenyl-substituted semicarbazides lack the extended conjugation offered by the naphthalene system, resulting in narrower absorption spectra.

The formyl group at the N¹ position distinguishes this compound from derivatives with alkyl or aryl substitutions. In EGA analogues, methylation at the N² position (e.g., compound 16 ) preserves bioactivity, suggesting that substitutions at N¹ (as in the target compound) may alter electronic properties without destabilizing the core. Additionally, the absence of a hydroxyl group on the naphthyl ring differentiates it from hydroxynaphthyl derivatives, which exhibit stronger hydrogen-bonding networks.

Key Structural Comparisons:

  • Naphthyl vs. Phenyl: Enhanced conjugation and steric bulk in the naphthyl derivative increase rotational barriers and intermolecular interactions.
  • Formyl vs. Methyl: The electron-withdrawing formyl group reduces electron density on the hydrazine bridge compared to electron-donating methyl groups.

Properties

CAS No.

102339-04-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(naphthalen-1-ylcarbamoylamino)formamide

InChI

InChI=1S/C12H11N3O2/c16-8-13-15-12(17)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,13,16)(H2,14,15,17)

InChI Key

AILGPMRVRXMDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 1-formyl-4-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with formic acid and semicarbazide. The process can be summarized as follows:

    Formation of Naphthylamine Derivative: 1-naphthylamine is reacted with formic acid to form N-formyl-1-naphthylamine.

    Reaction with Semicarbazide: The N-formyl-1-naphthylamine is then reacted with semicarbazide under controlled conditions to yield semicarbazide, 1-formyl-4-(1-naphthyl)-.

The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of semicarbazide, 1-formyl-4-(1-naphthyl)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 1-formyl-4-(1-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can convert it into different semicarbazide derivatives.

    Substitution: It can participate in substitution reactions where the naphthyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different semicarbazide derivatives.

Scientific Research Applications

Semicarbazide, 1-formyl-4-(1-naphthyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which semicarbazide, 1-formyl-4-(1-naphthyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Semicarbazide Derivatives

The 1-naphthyl substituent distinguishes this compound from other semicarbazides. Key structural analogs include:

  • 1-(1-Benzotriazolecarbonyl)-4-benzyloxysemicarbazide : Features a benzotriazolecarbonyl group and benzyloxy substituent, enhancing electron-withdrawing effects .
  • 6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide derivatives: Incorporate methoxynaphthyl and methylpyridine groups, influencing lipophilicity and receptor binding .
  • 4-(5-Aryl-1,3,4-oxadiazol-2-yl) semicarbazides : Contain oxadiazole moieties, which improve thermal stability and antimicrobial activity .

Table 1: Structural and Electronic Properties of Semicarbazide Derivatives

Compound Key Substituents Lipophilicity (LogP)* Notable Features
1-Formyl-4-(1-naphthyl)- 1-naphthyl, formyl High (bulky aryl) Enhanced steric hindrance
1-(1-Benzotriazolecarbonyl) Benzotriazole, benzyloxy Moderate Strong electron-withdrawing effects
6-Methoxynaphthalen-2-yl Methoxynaphthyl, methylpyridine Low to moderate Improved solubility in polar solvents

Comparative Analysis of Antioxidant Activity

Antioxidant efficacy is often assessed via DPPH radical scavenging assays. Key findings from analogous compounds:

  • 1-(1-Benzotriazolecarbonyl)-4-benzyloxysemicarbazide (7) : Exhibited 85% DPPH interaction at 100 mM, comparable to the reference compound NDGA (91%) .
  • Hydroxamic acid/hydroxyurea derivatives (5wey, 8def) : Showed weak initial activity (23–39%) but increased to 46–66% after 60 min, linked to low lipophilicity .

However, its bulky aryl group could enhance radical stabilization via π-π interactions, a hypothesis requiring experimental validation.

Toxicity and Environmental Impact Assessment

Toxicity profiles vary significantly with substituents:

  • Semicarbazide : Moderately toxic in rats (oral LD₅₀ = 123 mg/kg) but classified as low toxicity in A. japonicus due to species-specific metabolic differences .
  • 1-Formyl-4-(1-naphthyl)-semicarbazide: No direct data, but naphthyl groups generally increase bioaccumulation risks.
  • Phenylhydrazine : More toxic than semicarbazide in biological systems, limiting its use in vivo .

Table 2: Toxicity and Bioaccumulation Data

Compound Model Organism LD₅₀/LC₅₀ Bioaccumulation Factor (BCF)
Semicarbazide Rat 123 mg/kg N/A
Semicarbazide A. japonicus 48.7 mg/L N/A
Semicarbazide Scallop N/A 12.7 (1 μg/L exposure)
Phenylhydrazine Mammalian cells <50 mg/kg Not reported
Reactivity:
  • Hydrolysis : Semicarbazide derivatives hydrolyze slower than urea due to the resonance-stabilized hydrazine leaving group .
  • Oxidation : Reacts with potassium bromate under acidic conditions (0.5–2.0 M HCl), analogous to hydrazine but with narrower optimal pH ranges .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing 1-formyl-4-(1-naphthyl)semicarbazide?

To synthesize 1-formyl-4-(1-naphthyl)semicarbazide, refluxing equimolar quantities of 1-naphthylamine and semicarbazide hydrochloride in ethanol under acidic conditions (e.g., HCl catalysis) is a common approach . Characterization should include:

  • Spectroscopic analysis : FT-IR for identifying N–H and C=O stretches (e.g., 1680–1700 cm⁻¹ for the carbonyl group) .
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups) .
  • X-ray crystallography : To resolve structural ambiguities, particularly conformational diversity in semicarbazone derivatives .

Basic: How can researchers detect and quantify semicarbazide in biological or environmental samples while minimizing interference?

  • UPLC–MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Limit of detection (LOD) can reach 0.1 µg/kg in shellfish .
  • Sample pretreatment : Hydrolyze protein-bound SEM with 0.2 M HCl at 100°C for 16 hours, followed by derivatization with 2-nitrobenzaldehyde to reduce matrix interference .
  • Validation : Include internal standards (e.g., 15N^{15}N-labeled SEM) to correct for recovery losses during extraction .

Advanced: How does semicarbazide interfere with microbiological antibiotic assays, and how can this be mitigated in experimental design?

Semicarbazide acts as a microbiological antagonist , reducing the apparent efficacy of aminoglycosides (e.g., streptomycin) by 30–50% at 2.0–4.0 µg/mL concentrations in Bacillus subtilis assays . Mitigation strategies include:

  • Control groups : Compare antibiotic potency with/without semicarbazide (1–10 µg/mL).
  • Dose-response curves : Assess shifts in minimum inhibitory concentration (MIC) under varying semicarbazide levels .
  • Alternative antibiotics : Use β-lactams or rifamycins, which show no significant interaction with semicarbazide .

Advanced: What methodologies are used to study the enzymatic hydrolysis of semicarbazide derivatives?

  • Kinetic isotope effects (KIEs) : Measure 15N^{15}N-KIEs during urease-catalyzed hydrolysis to distinguish between "leaving" and "non-leaving" nitrogen atoms in the tetrahedral intermediate .
  • pH-dependent assays : Conduct reactions in buffered solutions (pH 6–8) to mimic physiological conditions, monitoring urea release via colorimetric methods (e.g., diacetyl monoxime) .
  • Computational modeling : Use DFT calculations to simulate transition states and validate experimental KIEs .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of semicarbazide derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl) at the 4-position of the benzylidene moiety to enhance anti-inflammatory activity (e.g., 80% edema reduction in carrageenan-induced rat models) .
  • Thio-derivatives : Replace carbonyl oxygen with sulfur to improve antifungal activity (e.g., 2.5-fold higher efficacy against Candida albicans) .
  • 3D-QSAR : Apply CoMFA/CoMSIA models to predict activity cliffs and prioritize synthetic targets .

Advanced: How should researchers address contradictory data on semicarbazide accumulation in environmental studies?

Contradictions (e.g., detection in shellfish but not sediments ) may arise from:

  • Bioaccumulation pathways : Prioritize trophic transfer studies using 13C^{13}C-labeled microalgae to trace uptake routes .
  • pH-dependent formation : Monitor semicarbazide production in poultry processing at pH 9–13 (no formation below pH 8) .
  • Longitudinal sampling : Collect seasonal data to account for variable environmental conditions (e.g., temperature, microbial activity) .

Advanced: What experimental approaches distinguish endogenous vs. exogenous semicarbazide in crustacean samples?

  • Isotope ratio mass spectrometry (IRMS) : Compare δ15Nδ^{15}N values in SEM isolates against synthetic standards to identify natural vs. anthropogenic sources .
  • Heat treatment assays : Heat samples at 120°C for 2 hours; endogenous SEM from arginine/ascorbic acid interactions increases by 20–30%, while exogenous SEM remains stable .
  • Metabolic inhibitors : Co-incubate tissues with nitrofurazone inhibitors (e.g., dithiothreitol) to suppress enzymatic SEM generation .

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